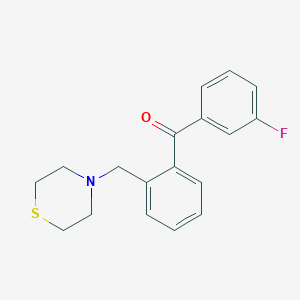

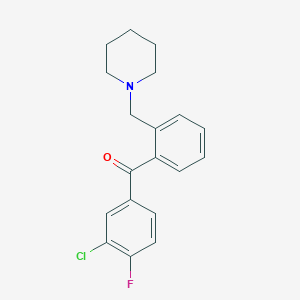

3'-氟-2-硫代吗啉甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various fluorinated benzophenone derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved studying the electronic and spatial structure of the new biologically active molecule both theoretically and experimentally . Similarly, the synthesis of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was achieved from different starting materials, demonstrating the potential for creating chiral compounds with fluorine substituents . Additionally, a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes was developed, which included the synthesis of various heterocycles structurally characterized by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structures of these compounds have been extensively analyzed using X-ray crystallography. The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to crystallize in a monoclinic P21/c space group . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing an orthorhombic system with specific space groups for the enantiomers . The benzo[1,2-b:4,5-b']dichalcogenophenes synthesized were found to have completely planar molecular structures and were packed in a herringbone arrangement .

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions involving 3'-Fluoro-2-thiomorpholinomethyl benzophenone. However, the synthesis of related compounds involves reactions such as Suzuki coupling, the Wittig reaction, or McMurry reaction, and subsequent photocyclization . These reactions are crucial for the development of fluorophores and other conjugated materials with tunable optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various techniques. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, indicating their potential in electronic applications . The anti-hepatitis B virus activity of the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was tested, showing nanomolar inhibitory activity against HBV in vitro .

科学研究应用

在阿尔茨海默病研究中的应用

氟代苯甲酮衍生物在阿尔茨海默病中的应用:一项研究探索了氟代苯甲酮衍生物作为对抗阿尔茨海默病的多效剂的潜力。这些化合物对β-分泌酶 (BACE-1)、乙酰胆碱酯酶 (AChE) 显示出微摩尔效力,并且能有效对抗细胞内 ROS 的形成。值得注意的是,本研究中的化合物 12 因其平衡的效力和缺乏毒性作用而备受关注,使其成为阿尔茨海默病治疗进一步开发的有希望的候选药物 (Belluti 等人,2014 年).

环境和生态方面的考虑

高锰酸钾氧化:一项全面研究调查了使用高锰酸钾 (KMnO₄) 对苯甲酮-3 (BP-3) 进行化学氧化。在特定条件下,BP-3 的去除率可达 91.3%,氧化过程涉及羟基化、直接氧化和碳-碳桥键断裂。该研究得出的结论是,KMnO₄ 是一种很有前途的去除 BP-3 的技术,它可以降低 BP-3 的急性毒性和慢性毒性 (曹等人,2021 年).

抗菌应用

氟代化合物的抗分枝杆菌活性:已经对氟代苯并噻唑咪唑化合物的抗分枝杆菌活性进行了研究,这些化合物源于 4-氟-3-氯苯胺与其他化学试剂的相互作用。其中一些化合物显示出有希望的抗微生物活性,表明在医学应用中的潜力 (Sathe 等人,2011 年).

生化相互作用

与人血清白蛋白的分子相互作用:一项研究探索了苯甲酮类紫外线过滤剂与人血清白蛋白 (HSA) 之间的相互作用,揭示了 HSA 内在荧光的显着猝灭。分子对接表明这些化合物与 HSA 的位点 II 结合,引起结构变化,可能影响 HSA 的功能,说明其潜在毒性 (Zhang 等人,2013 年).

作用机制

As a potent and selective inhibitor of BET proteins, 3’-Fluoro-2-thiomorpholinomethyl benzophenone likely works by binding to these proteins and preventing them from functioning properly. BET proteins are known to play key roles in gene expression, so inhibiting them can have significant effects on cellular processes.

安全和危害

属性

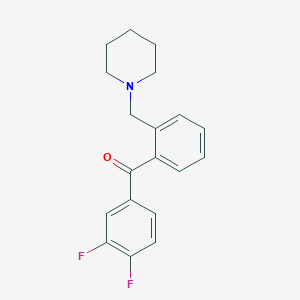

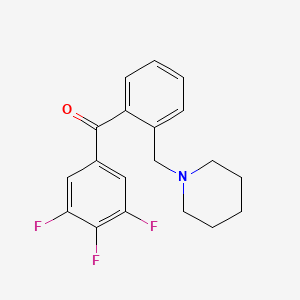

IUPAC Name |

(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQZSIGLZXYOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643818 |

Source

|

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-78-7 |

Source

|

| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)